
4-((4,4-dimethyloxazolidin-3-yl)sulfonyl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((4,4-dimethyloxazolidin-3-yl)sulfonyl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C18H18N4O5S2 and its molecular weight is 434.49. The purity is usually 95%.
BenchChem offers high-quality 4-((4,4-dimethyloxazolidin-3-yl)sulfonyl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-((4,4-dimethyloxazolidin-3-yl)sulfonyl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Crystal Structure and Molecular Interactions
The study of derivatives similar to 4-((4,4-dimethyloxazolidin-3-yl)sulfonyl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide, such as 4,5-dihydro-1,3,4-oxadiazole-2-thiones, reveals their crystal structure and intermolecular interactions. These compounds are characterized by spectral studies and X-ray diffraction, which confirm their three-dimensional molecular structure. The understanding of these molecular interactions, including hydrogen bonds, contributes to the field of crystallography and molecular engineering (Karanth et al., 2019).
Anticancer Activities
Compounds related to 4-((4,4-dimethyloxazolidin-3-yl)sulfonyl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide have been synthesized and evaluated for their potential anticancer activities. The synthesis of novel derivatives and their structural establishment through spectral data analysis lead to the screening of these compounds for anti-tumor activities. For example, certain synthesized derivatives have displayed cytotoxic activity against cancer cell lines, suggesting their potential in cancer research and therapy development (Abu‐Hashem & Aly, 2017).
Antibacterial and Antioxidant Properties
The antibacterial and antioxidant activities of oxadiazole derivatives indicate their application in microbial resistance and oxidative stress management. These compounds have shown effectiveness against specific bacteria like Staphylococcus aureus and exhibited potent antioxidant activity, highlighting their potential in developing new antimicrobial and antioxidant agents (Karanth et al., 2019).
Synthetic Methodologies and Chemical Properties
Research into the photochemistry of 1,2,4-oxadiazoles in the presence of sulfur nucleophiles leading to the synthesis of 1,2,4-thiadiazoles underlines the versatility of these compounds in synthetic chemistry. Such studies contribute to the development of new synthetic methodologies and enhance our understanding of the chemical properties and reactions of 1,3,4-oxadiazole derivatives (Vivona et al., 1997).
Enzyme Inhibition and Pharmacological Potential
The exploration of 1,3,4-oxadiazole derivatives for their enzyme inhibition capabilities and pharmacological potential is significant. For instance, studies have been conducted to evaluate the effect of these compounds on enzymes like butyrylcholinesterase, suggesting their potential application in addressing diseases linked to enzyme dysfunction. Molecular docking studies further provide insights into the ligand-enzyme binding affinity, offering a pathway for developing new therapeutic agents (Khalid et al., 2016).
特性
IUPAC Name |
4-[(4,4-dimethyl-1,3-oxazolidin-3-yl)sulfonyl]-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O5S2/c1-18(2)10-26-11-22(18)29(24,25)13-7-5-12(6-8-13)15(23)19-17-21-20-16(27-17)14-4-3-9-28-14/h3-9H,10-11H2,1-2H3,(H,19,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBUFGHPPLWZKQJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=CS4)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O5S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


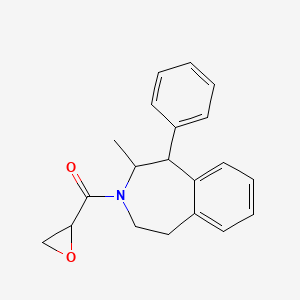

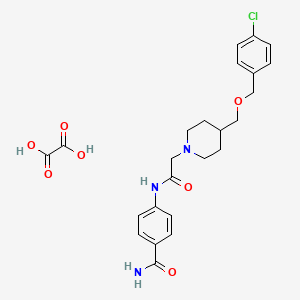
![2-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-5-(4-ethylbenzenesulfonyl)pyrimidin-4-amine](/img/structure/B2360288.png)

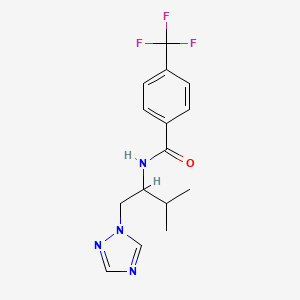
![Methyl 2-[(5-chloro-2-methylsulfanylpyrimidine-4-carbonyl)-methylamino]benzoate](/img/structure/B2360292.png)
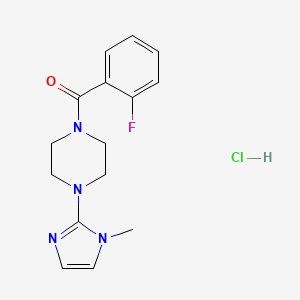
![4-fluoro-N'-{[1-(phenylsulfonyl)-4-piperidinyl]carbonyl}benzenesulfonohydrazide](/img/structure/B2360299.png)
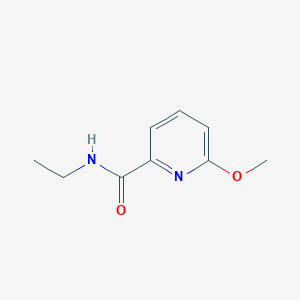
![2-[5-(4-Bromophenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-methoxyphenol](/img/structure/B2360301.png)
![ethyl 4-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-3-oxobutanoate](/img/structure/B2360302.png)
